4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate
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Overview
Description
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate is an organic compound with the molecular formula C18H12O3S2 and a molecular weight of 340.42 g/mol . This compound features a unique structure that includes two thiophene rings, which are known for their aromatic properties and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate typically involves the condensation of 2-thiophenecarboxylic acid with 4-[3-(2-thienyl)acryloyl]phenol. This reaction is often carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate involves its interaction with various molecular targets and pathways. The compound’s thiophene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function . Additionally, the carbonyl groups can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar aromatic properties.
4-[3-(2-Thienyl)acryloyl]phenol: A precursor in the synthesis of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate.
2-Thiophenecarboxaldehyde: Another thiophene derivative used in organic synthesis.
Uniqueness
This compound is unique due to its dual thiophene rings and the presence of both ester and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3S2/c19-16(10-9-15-3-1-11-22-15)13-5-7-14(8-6-13)21-18(20)17-4-2-12-23-17/h1-12H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZIQPMALDFOW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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